![molecular formula C11H18 B13952039 8-(1-Methylethylidene)bicyclo[5.1.0]octane CAS No. 54166-47-1](/img/structure/B13952039.png)
8-(1-Methylethylidene)bicyclo[5.1.0]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1-Methylethylidene)bicyclo[5.1.0]octane is an organic compound with the molecular formula C₁₁H₁₈ and a molecular weight of 150.2606 g/mol . It is a bicyclic compound, meaning it contains two fused rings. The structure of this compound includes a bicyclo[5.1.0]octane framework with a methylethylidene substituent at the 8-position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Methylethylidene)bicyclo[5.1.0]octane can be achieved through various organic synthesis methods. One common approach involves the cyclization of suitable precursors under specific reaction conditions. For example, the compound can be synthesized by the reaction of a suitable bicyclic precursor with an alkylating agent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The exact methods and conditions may vary depending on the specific industrial setup and desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
8-(1-Methylethylidene)bicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various halogenating agents, nucleophiles, and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
8-(1-Methylethylidene)bicyclo[5.1.0]octane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-(1-Methylethylidene)bicyclo[5.1.0]octane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[5.1.0]octane: The parent compound without the methylethylidene substituent.
8-(1-Methylethylidene)bicyclo[4.1.0]heptane: A similar compound with a different bicyclic framework.
8-(1-Methylethylidene)bicyclo[6.1.0]nonane: Another similar compound with a larger bicyclic framework.
Uniqueness
8-(1-Methylethylidene)bicyclo[5.1.0]octane is unique due to its specific bicyclic structure and the presence of the methylethylidene substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
54166-47-1 |
|---|---|
Formule moléculaire |
C11H18 |
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
8-propan-2-ylidenebicyclo[5.1.0]octane |
InChI |
InChI=1S/C11H18/c1-8(2)11-9-6-4-3-5-7-10(9)11/h9-10H,3-7H2,1-2H3 |
Clé InChI |
RAROQJZQARUXBD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C2C1CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


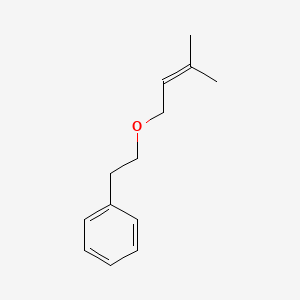
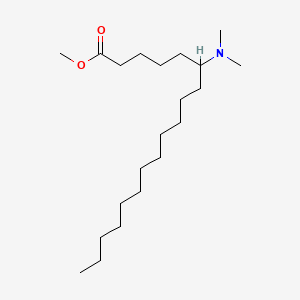
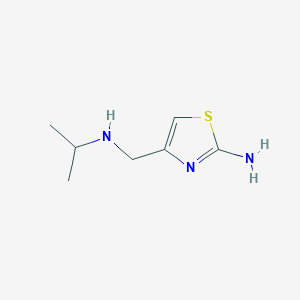
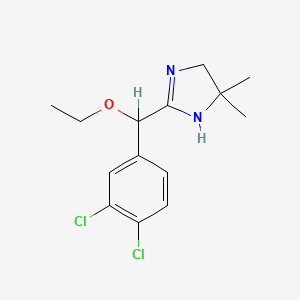
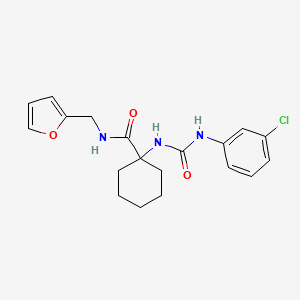
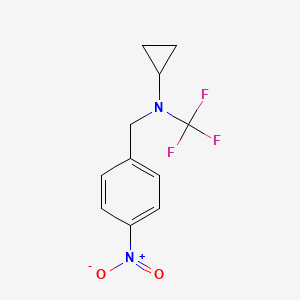
![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
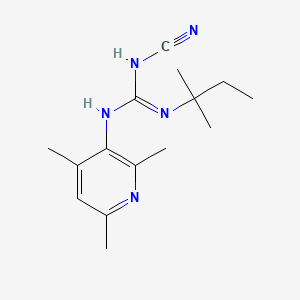
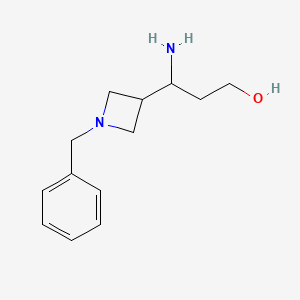
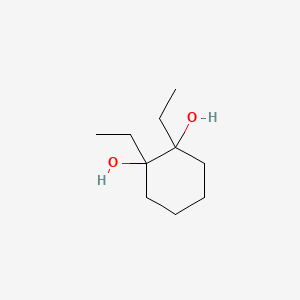
![4-Amino-2-(3,4-dimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B13952027.png)
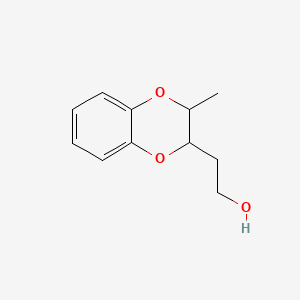
![2-Amino[1,1'-azobisnaphthalene]](/img/structure/B13952031.png)

